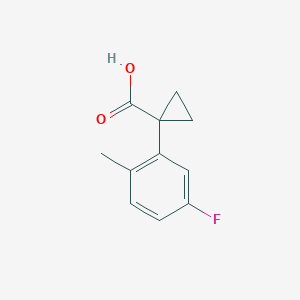

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

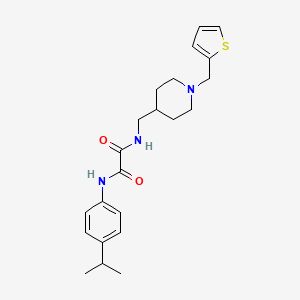

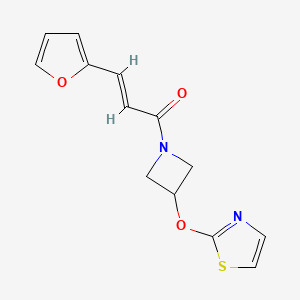

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that can be used for pharmaceutical testing . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which are useful as drug precursors or perspective ligands .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in an acidic solution . One-pot condensations of formaldehyde with CH acids and enamines can also afford new 4-unsubstituted derivatives of 2-oxo (thioxo)-1,2-dihydropyridine-3-carbonitrile .Molecular Structure Analysis

The molecular structure of 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is characterized by a pyridine 2-oxo group in combination with a carbonitrile moiety . This structure enables cyanopyridines to be used as Pim-1 protooncogene inhibitors .Chemical Reactions Analysis

The chemical reactions involving 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are characterized by the carbonyl of the compound being protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it . Nitrile–ketenimine tautomerism is characteristic of a dicyanomethylene cyano group .Scientific Research Applications

Synthesis and Characterization

Synthesis and Spectral Analysis : This compound and its derivatives have been synthesized and characterized, with studies focusing on their structural features using spectroscopic methods (Khalifa, Al-Omar, & Sediek, 2015); (Cetina, Tranfić, Sviben, & Jukić, 2010).

Novel Derivatives and Applications : New derivatives have been synthesized and their potential applications in various fields, such as optoelectronic devices, have been investigated (Roushdy et al., 2019).

Biological and Chemical Applications

Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating potential use in medical applications (Ibraheem, Al-Majedy, Salim, & Al-Bayati, 2018).

Chemical Properties and Applications : The compound has been evaluated for its chemical properties, such as density, viscosity, and sound speed, in different solvents, which is critical for understanding its applications in chemical engineering and material science (Baluja & Talaviya, 2016).

Corrosion Inhibition : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, which is significant for industrial applications (Saleh, Abd El Wanees, & Mustafa, 2018); (Ibraheem, 2019).

Tumor Cell Growth Inhibition : There are findings indicating that certain derivatives may inhibit tumor cell growth, offering avenues for cancer research (Abadi et al., 2010).

properties

IUPAC Name |

1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGKPFKTFXLSGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=C(C1=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)

![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)

![Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2625513.png)